molecular formula C7H4ClN3O B1456060 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 1311275-26-9

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Cat. No. B1456060
CAS RN: 1311275-26-9
M. Wt: 181.58 g/mol
InChI Key: RBECIRPDHXWKLF-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .


Synthesis Analysis

The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine involves various chemical reactions. For instance, one method involves acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid substance . It has a molecular weight of 153.57 .

Scientific Research Applications

Pharmaceutical Intermediate

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure. It plays a crucial role in the synthesis of various pharmaceutical compounds .

Kinase Inhibitors

This compound is particularly important in the synthesis of kinase inhibitors. Kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Anticancer Research

In a study, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized, which contain chlorine atoms in positions 4 and 6. These compounds were tested in vitro against seven selected human cancer cell lines. Some of these compounds showed promising cytotoxic effects .

Molecular Docking Studies

The same study also involved molecular docking studies. This helped in understanding the binding affinities of these compounds against Bcl2 anti-apoptotic protein .

Gene Expression Studies

The study also looked at the gene expression level. Certain genes were up-regulated, while others were down-regulated in cells treated with these compounds .

Apoptosis Induction

Some of these compounds induced the apoptotic death of cancer cells. Apoptosis is a cellular death mechanism that plays a critical role in both physiological and pathological conditions .

DNA Gyrase Inhibition

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA. This gives it antimycobacterial activity .

RNA Polymerase Binding

This compound also has the ability to bind to the enzyme RNA polymerase .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, have been reported to be employed as pharmaceutical intermediates, particularly in the synthesis of various kinase inhibitors . These kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Mode of Action

It’s known that chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . This suggests that 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde might interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential role as a kinase inhibitor, it may influence various signaling pathways regulated by kinases .

Result of Action

Similar compounds have shown significant inhibitory activity in biochemical assays , suggesting that 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde might have similar effects.

Action Environment

The action of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde can be influenced by various environmental factors. For instance, it has been reported that 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, the compound’s action, efficacy, and stability might be affected by the pH and temperature of its environment.

Future Directions

The future directions of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine research involve its potential applications in the medical field. For instance, it has been used in the design and synthesis of new antitubercular agents . Additionally, some of its derivatives have shown promising anticancer activity .

properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-6-5(10-3-11-7)4(2-12)1-9-6/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBECIRPDHXWKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205436
Record name 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

CAS RN

1311275-26-9
Record name 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311275-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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